molecular formula C17H18N2O3 B5857787 N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide

N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5857787
M. Wt: 298.34 g/mol
InChI Key: QFCYPJMNHDHYEJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of an amide group (-CONH-) attached to a benzene ring, which is further substituted with ethyl, methyl, and nitro groups

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-4-13-7-5-6-12(3)16(13)18-17(20)14-9-8-11(2)15(10-14)19(21)22/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCYPJMNHDHYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: Formation of N-(2-ethyl-6-methylphenyl)-4-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

    Oxidation: Formation of N-(2-ethyl-6-methylphenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

    Acetochlor: A chloroacetanilide herbicide with a similar aromatic amide structure but different substituents.

    Metolachlor: Another chloroacetanilide herbicide with structural similarities but different functional groups.

    N-(2-ethyl-6-methylphenyl)alanine: An amino acid derivative with a similar aromatic ring but different functional groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

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